N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
Brand Name: Vulcanchem
CAS No.: 361471-42-3
VCID: VC6144638
InChI: InChI=1S/C21H20N4O7S3/c26-20(15-4-8-18(9-5-15)35(31,32)24-12-2-1-3-13-24)23-21-22-14-19(33-21)34(29,30)17-10-6-16(7-11-17)25(27)28/h4-11,14H,1-3,12-13H2,(H,22,23,26)
SMILES: C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Molecular Formula: C21H20N4O7S3
Molecular Weight: 536.59

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

CAS No.: 361471-42-3

Cat. No.: VC6144638

Molecular Formula: C21H20N4O7S3

Molecular Weight: 536.59

* For research use only. Not for human or veterinary use.

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide - 361471-42-3

Specification

CAS No. 361471-42-3
Molecular Formula C21H20N4O7S3
Molecular Weight 536.59
IUPAC Name N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Standard InChI InChI=1S/C21H20N4O7S3/c26-20(15-4-8-18(9-5-15)35(31,32)24-12-2-1-3-13-24)23-21-22-14-19(33-21)34(29,30)17-10-6-16(7-11-17)25(27)28/h4-11,14H,1-3,12-13H2,(H,22,23,26)
Standard InChI Key MCLPDKNOPFHYGW-UHFFFAOYSA-N
SMILES C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct functional regions:

  • Benzamide core: A 4-(piperidin-1-ylsulfonyl)benzamide group provides a planar aromatic system with a sulfonamide-linked piperidine ring, enhancing solubility and enabling interactions with hydrophobic protein pockets.

  • Thiazole linker: A 5-((4-nitrophenyl)sulfonyl)thiazol-2-yl group introduces a heterocyclic scaffold known to participate in hydrogen bonding and π-π stacking interactions.

  • Nitrophenyl substituent: The electron-withdrawing nitro group at the para position of the phenyl ring may influence electronic distribution and redox properties.

Table 1: Key Physicochemical Properties

PropertyValue/Description
CAS Number361471-42-3
Molecular FormulaC₂₁H₂₀N₄O₇S₃
Molecular Weight536.59 g/mol
IUPAC NameN-[5-(4-Nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
SMILESC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)N+[O-]
Topological Polar Surface Area187 Ų (estimated)

The molecule’s high polar surface area suggests limited blood-brain barrier permeability, aligning with typical sulfonamide pharmacokinetic profiles.

Synthesis and Structural Modification

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsPurpose
1ClSO₃H, 0–5°C; then piperidine, DCM, RTSulfonation and amination
24-Nitrobenzenesulfonyl chloride, Et₃NSulfonylation of thiazole amine
3HATU, DIPEA, DMFAmide bond formation

This pathway mirrors methods used to synthesize structurally related antifungal agents, where sequential sulfonation and heterocyclic coupling are critical .

CompoundMIC Against C. albicans (µg/mL)Target Enzyme
Fluconazole16–32CYP51
Triazole-sulfonamide 2612.5CYP51 (docking score −9.1)
Target Compound (Hypothetical)10–25 (predicted)CYP51/membrane targets

Research Gaps and Future Directions

Priority Investigations

  • Synthetic Optimization: Systematic screening of coupling reagents (e.g., EDCI vs. HATU) to improve amidation yields beyond the 50–66% range observed in analogous syntheses .

  • In Vitro Antifungal Assays: Testing against C. albicans, Aspergillus fumigatus, and drug-resistant strains using CLSI M27/M38 protocols.

  • Cytotoxicity Profiling: Evaluation against human cell lines (e.g., HEK293, HepG2) to establish selectivity indices. Preliminary data on related compounds show IC₅₀ > 100 µM in non-cancerous cells .

Computational Modeling Opportunities

  • Molecular Dynamics Simulations: To assess the stability of the compound’s interaction with CYP51 over 100-ns trajectories.

  • QSAR Studies: Correlating substituent electronegativity (e.g., nitro group position) with antifungal potency.

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